molecular formula C15H19NO2S B12620367 3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide CAS No. 918135-99-6

3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B12620367
CAS No.: 918135-99-6
M. Wt: 277.4 g/mol
InChI Key: NIALVBRGXOYJJJ-UHFFFAOYSA-N
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Description

3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is unique due to the presence of the ethynylcyclohexyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.

Properties

CAS No.

918135-99-6

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide

InChI

InChI=1S/C15H19NO2S/c1-3-15(9-6-5-7-10-15)16-14(17)13-12(18-4-2)8-11-19-13/h1,8,11H,4-7,9-10H2,2H3,(H,16,17)

InChI Key

NIALVBRGXOYJJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1)C(=O)NC2(CCCCC2)C#C

Origin of Product

United States

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